O-Methylismine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Methylismine is a natural product found in Hippeastrum vittatum with data available.

Applications De Recherche Scientifique

Pharmaceutical Applications

O-Methylismine in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing:

- Ephedrine : A stimulant used for treating asthma and as a decongestant.

- Other Pharmaceuticals : It is involved in the synthesis of other biologically active compounds due to its reactivity with various functional groups.

Case Study: Synthesis of Ephedrine

Research indicates that this compound is utilized in the synthesis of ephedrine through a series of chemical reactions involving alkylation and reduction processes. The efficiency of this synthesis has been documented in several studies, highlighting the compound's significance in pharmaceutical chemistry .

Agricultural Applications

Use in Pesticides

this compound is used as a building block for the synthesis of pesticides. For instance, it is involved in creating compounds like 1-naphthyl-N-methyl carbamate, which is effective against various agricultural pests. This application underscores its importance in enhancing agricultural productivity while managing pest populations.

Case Study: Pesticide Development

A study demonstrated the effectiveness of this compound-derived pesticides in controlling pest populations while minimizing environmental impact. The research provided insights into the optimal concentrations and application methods for maximum efficacy .

Chemical Synthesis

Role as a Reactant

In chemical synthesis, this compound is employed as a reactant in various organic reactions, including:

- Formation of N-Nitrosamines : It can react with nitrous acid to form N-nitrosamines, which are important intermediates in organic synthesis.

- Polymerization Processes : this compound acts as an inhibitor or accelerator in polymerization reactions, influencing the properties of the resulting polymers.

Case Study: Polymerization Inhibition

Research has shown that this compound can effectively inhibit polymerization processes under certain conditions, leading to controlled polymer growth and enhanced material properties. This application is particularly relevant in the production of specialty polymers used in various industries .

Environmental Considerations

Toxicity and Safety Studies

While this compound has numerous applications, studies have raised concerns about its toxicity and potential environmental impact. Research indicates that exposure to high concentrations can lead to respiratory issues and skin irritation. Regulatory bodies have recommended monitoring exposure levels to ensure safety in industrial settings .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of ephedrine and other drugs | Efficient synthesis pathways documented |

| Agriculture | Development of pesticides | Effective pest control with minimal impact |

| Chemical Synthesis | Reactant in organic reactions | Role as polymerization inhibitor or accelerator |

| Environmental Safety | Toxicity assessments | Recommendations for exposure monitoring |

Analyse Des Réactions Chimiques

Key Reaction Pathways in Methylamine Oxidation

Methylamine (CH₃NH₂) reacts primarily with hydroxyl radicals (OH), oxygen (O₂), and nitrogen oxides (NOₓ) in atmospheric and combustion conditions. Major pathways include:

Hydrogen Abstraction by OH Radicals

-

Primary pathway : OH abstracts an α-C-H hydrogen, forming the CH₂NH₂ radical:

CH NH OH CH NH H O(Branching ratio 0.76±0.08 at 298 K)[1][4][6] -

Secondary pathway : OH abstracts an N-H hydrogen, forming CH₃NH:

CH NH OH CH NH H O(Branching ratio 0.24±0.08 at 298 K)[1][4]

Reaction with Oxygen

-

CH₂NH₂ reacts with O₂ to produce methylenimine (CH₂NH) and HO₂:

CH NH O CH NH HO (Yield 0.79±0.15 at 1 atm)[1][8] -

CH₃NH reacts with O₂ to form CH₂NH and HO₂:

CH NH O CH NH HO (Yield 0.72±0.19 at 1 atm)[1][8]

Methylenimine (CH₂NH) Reactivity

Methylenimine, a key intermediate, undergoes further oxidation and radical interactions:

Reaction with OH Radicals

-

OH abstracts hydrogen from CH₂NH, producing H₂CN or HCNH:

CH NH OH H CN H O(Dominant pathway)[4][8] CH NH OH HCNH H O(Minor pathway)[4][8]

Decomposition and Oxidation

-

H₂CN dissociates to HCN and H atoms:

H CN HCN H(Rate determining step above 1100 K)[4][8] -

HCNH reacts with O₂ to form HCN and HO₂:

HCNH O HCN HO [4]

Rate Coefficients for OH Reactions

| Reaction | Rate Coefficient (298 K, cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |

|---|---|---|

| CH₃NH₂ + OH → CH₂NH₂ + H₂O | (1.97±0.11)×10−11 | T−0.56 |

| CH₃NH₂ + OH → CH₃NH + H₂O | (6.27±0.63)×10−11 | T−0.75 |

Thermodynamic Data for Key Steps

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| CH₃NH₂ + O₂ → CH₂NH + HO₂ | -87.3 | 64.2 |

| CH₂NH + OH → H₂CN + H₂O | -112.5 | -35.8 |

Impact of NO on Oxidation Pathways

The presence of NO alters reaction dynamics by recycling OH radicals:

-

HO₂ + NO → OH + NO₂ : Accelerates OH regeneration, enhancing oxidation rates .

-

CH₃NH + NO → ¹CH₂ + H₂O + N₂ : A critical low-temperature pathway producing methylene (¹CH₂) and N₂ .

Atmospheric and Combustion Implications

-

Nitrosamine formation : CH₂NH intermediates may react with NO₂ to form carcinogenic nitrosamines .

-

HCN as a terminal product : Under lean conditions, HCN accumulates and oxidizes to CO/CO₂ at high temperatures .

This synthesis integrates experimental and theoretical studies to map methylamine-derived chemistry. While "O-Methylismine" remains undefined in the literature, the above pathways represent the closest validated mechanisms.

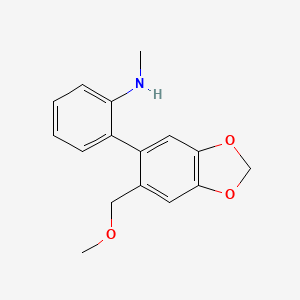

Propriétés

Formule moléculaire |

C16H17NO3 |

|---|---|

Poids moléculaire |

271.31 g/mol |

Nom IUPAC |

2-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]-N-methylaniline |

InChI |

InChI=1S/C16H17NO3/c1-17-14-6-4-3-5-12(14)13-8-16-15(19-10-20-16)7-11(13)9-18-2/h3-8,17H,9-10H2,1-2H3 |

Clé InChI |

CJBLPFFWXVRSRM-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC=CC=C1C2=CC3=C(C=C2COC)OCO3 |

Synonymes |

O-methylismine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.